

# Comprehensive C16-Dihydroceramide Profiling: An Application Note and Protocol

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## Compound of Interest

Compound Name: C16-Dihydroceramide

Cat. No.: B014456

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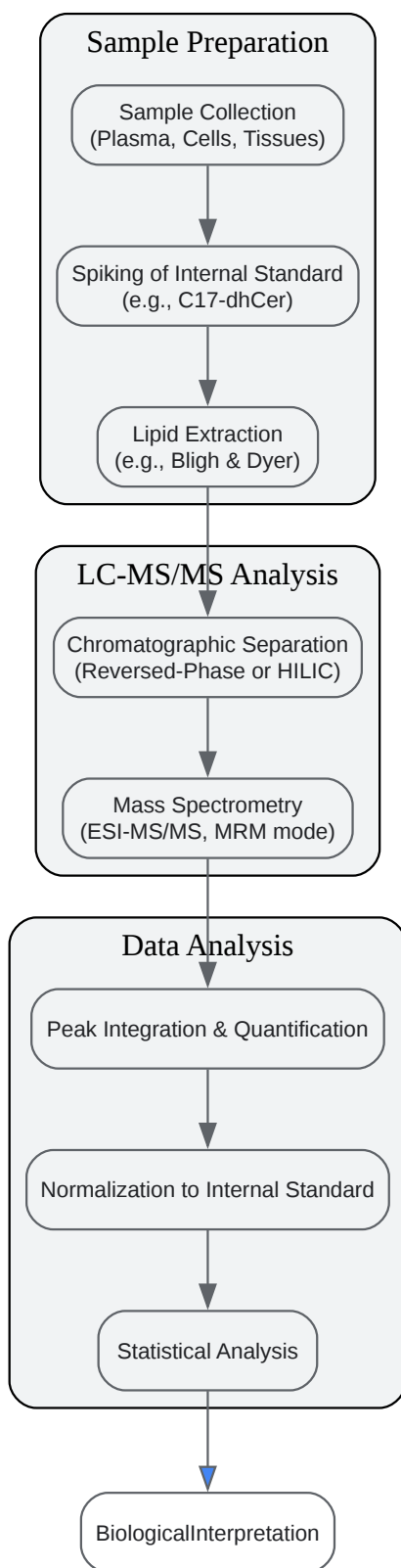
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dihydroceramides, including **C16-Dihydroceramide** (C16-dhCer), are crucial intermediates in the de novo sphingolipid synthesis pathway and are increasingly recognized for their own bioactive roles.<sup>[1]</sup> Unlike their desaturated counterparts, ceramides, dihydroceramides have distinct effects on cellular processes such as apoptosis, proliferation, and autophagy. The accumulation of specific dihydroceramide species has been linked to various pathological conditions, making them important targets in drug development and disease research. This application note provides a comprehensive lipidomics workflow for the accurate and reproducible quantification of **C16-Dihydroceramide** in biological samples.

## Experimental Workflow

The overall workflow for **C16-Dihydroceramide** profiling involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.



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Caption: High-level experimental workflow for **C16-Dihydroceramide** profiling.

## Quantitative Data Summary

The following tables summarize representative quantitative data for **C16-Dihydroceramide** and related sphingolipids in different biological matrices. These values can serve as a reference for experimental design and data interpretation.

Table 1: **C16-Dihydroceramide** and C16-Ceramide Levels in Cultured Cells

Cell Line	Condition	C16-Dihydroceramide (pmol/1x10 <sup>6</sup> cells)	C16-Ceramide (pmol/1x10 <sup>6</sup> cells)	Reference
SCCVII	Control	~1.5	~25	<a href="#">[2]</a>
SCCVII	PDT Treatment (3h)	~3.0	~150	<a href="#">[2]</a>

Table 2: **C16-Dihydroceramide** and C16-Ceramide Levels in Plasma/Serum

Species	Condition	Concentration (pmol/mL)	Fold Change	Reference
C16:0-Ceramide	Healthy	~200	-	<a href="#">[3]</a>
C16:0-Ceramide	COVID-19	~750	~3.75	<a href="#">[3]</a>

Table 3: **C16-Dihydroceramide** and C16-Ceramide Levels in Tissue

Tissue	Species	Condition	C16-Dihydroceramide Levels	C16-Ceramide Levels	Reference
Mouse Lung	CerS5 WT	-	Reduced in KO	Not significantly altered in KO	<a href="#">[4]</a>
Mouse Lung	CerS5 KO	-	Reduced	Not significantly altered	<a href="#">[4]</a>
Failing Myocardium	Human	Heart Failure	-	Increased (+19%)	

## Experimental Protocols

### Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is suitable for the extraction of sphingolipids from plasma or serum samples.

Materials:

- Plasma/Serum samples
- Internal Standard (e.g., N-heptadecanoyl-D-erythro-sphinganine, C17-dhCer)
- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- Deionized water
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

**Procedure:**

- Thaw plasma/serum samples on ice.
- In a 1.5 mL microcentrifuge tube, add 50  $\mu$ L of plasma or serum.
- Add a known amount of internal standard (e.g., 10  $\mu$ L of a 10  $\mu$ M C17-dhCer solution in methanol).
- Add 500  $\mu$ L of methanol and vortex for 30 seconds to precipitate proteins.
- Add 250  $\mu$ L of chloroform and vortex for 30 seconds.
- Incubate on ice for 10 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant (the lower organic phase) to a new tube.
- Dry the supernatant under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in 100  $\mu$ L of the initial mobile phase for LC-MS/MS analysis.

## Protocol 2: Lipid Extraction from Cultured Cells

This protocol is designed for the extraction of sphingolipids from adherent cultured cells.

**Materials:**

- Cultured cells (e.g., in a 6-well plate)
- Phosphate-buffered saline (PBS), ice-cold
- Methanol, ice-cold
- Internal Standard mix in methanol
- Cell scraper

- Chloroform (LC-MS grade)
- Deionized water
- Centrifuge

#### Procedure:

- Place the cell culture plate on ice and aspirate the culture medium.
- Wash the cells twice with 1 mL of ice-cold PBS.
- Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.
- Scrape the cells and collect the cell suspension in a microcentrifuge tube.
- Add 250 µL of chloroform to the cell suspension and vortex thoroughly.
- Add 200 µL of deionized water and vortex again to induce phase separation.
- Centrifuge at 3,000 x g for 10 minutes at 4°C.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under nitrogen and reconstitute as described in Protocol 1.

## Protocol 3: LC-MS/MS Analysis of C16-Dihydroceramide

This protocol outlines the parameters for the quantification of **C16-Dihydroceramide** using a triple quadrupole mass spectrometer.

#### Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

#### Chromatographic Conditions (Reversed-Phase):

- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

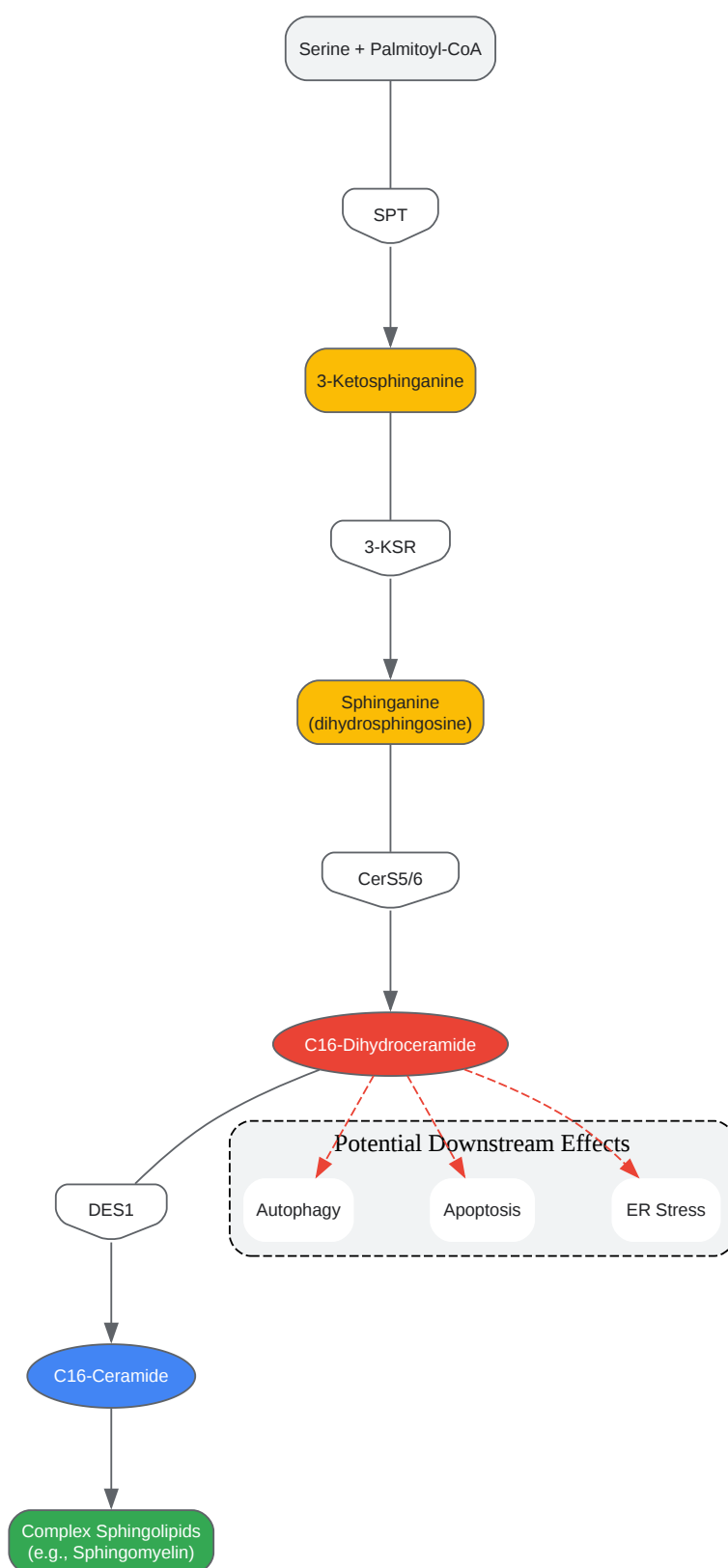
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
- Gradient: A suitable gradient to separate **C16-Dihydroceramide** from other lipids. For example, start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40-50°C

#### Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - **C16-Dihydroceramide** (d18:0/16:0): Precursor ion  $[M+H]^+$  m/z 540.5 → Product ion m/z 266.3
  - C17-Dihydroceramide (Internal Standard): Precursor ion  $[M+H]^+$  m/z 554.5 → Product ion m/z 280.3
- Collision Energy and other MS parameters: Optimize for the specific instrument used.

## C16-Dihydroceramide in Signaling Pathways

**C16-Dihydroceramide** is a key intermediate in the de novo synthesis of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce ceramides and more complex sphingolipids.



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Caption: De novo sphingolipid synthesis pathway highlighting **C16-Dihydroceramide**.



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